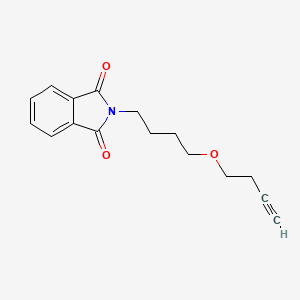

2-(4-But-3-ynoxybutyl)isoindoline-1,3-dione

Descripción

2-(4-But-3-ynoxybutyl)isoindoline-1,3-dione is a phthalimide derivative characterized by a but-3-ynoxybutyl substituent attached to the isoindoline-1,3-dione core. The presence of the alkyne (C≡C) group in the but-3-ynoxy chain distinguishes it from compounds with alkene (C=C) or alkyl substituents.

Propiedades

IUPAC Name |

2-(4-but-3-ynoxybutyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-2-3-11-20-12-7-6-10-17-15(18)13-8-4-5-9-14(13)16(17)19/h1,4-5,8-9H,3,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPFFFXPCUBWKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOCCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-But-3-ynoxybutyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized with a but-3-ynoxybutyl group . The reaction conditions often include heating and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of renewable starting materials, are increasingly being adopted in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-But-3-ynoxybutyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoindoline-1,3-dione core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione oxides, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione derivatives .

Aplicaciones Científicas De Investigación

2-(4-But-3-ynoxybutyl)isoindoline-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Industry: It is used in the production of polymers, dyes, and other industrial materials.

Mecanismo De Acción

The mechanism of action of 2-(4-But-3-ynoxybutyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of dopamine receptors, which is relevant to its potential use as an antipsychotic agent. Additionally, its ability to inhibit β-amyloid protein aggregation suggests a role in the treatment of Alzheimer’s disease .

Comparación Con Compuestos Similares

Physicochemical Properties

- Hydrophobicity: The but-3-ynoxybutyl group increases hydrophobicity compared to shorter-chain analogs (e.g., but-3-enyl in 2g) due to the longer alkyne-containing chain .

- Thermal Stability : Compounds like 2-(4-bromophenyl)isoindoline-1,3-dione exhibit high melting points (e.g., 170–173°C for boronate derivatives ), while hydroxyalkyl derivatives (e.g., 2-(2-hydroxypropyl) analogs) may have lower stability due to hydrogen bonding .

Challenges and Limitations

- Synthesis Complexity: Introducing the but-3-ynoxybutyl group may require specialized conditions (e.g., inert atmosphere for alkyne stability) compared to simpler alkyl/aryl substitutions .

- Data Gaps: No direct biological or spectral data for the target compound are reported in the evidence; inferences are based on structural analogs.

Actividad Biológica

The compound 2-(4-but-3-ynoxybutyl)isoindoline-1,3-dione is part of the isoindoline-1,3-dione family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-but-3-ynoxybutyl)isoindoline-1,3-dione can be represented as follows:

This structure features an isoindoline core, which is known for its ability to interact with various biological targets.

1. Cholinesterase Inhibition

Isoindoline derivatives, including 2-(4-but-3-ynoxybutyl)isoindoline-1,3-dione, have been studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. In vitro studies have shown that certain isoindoline derivatives exhibit significant AChE inhibitory activity, with IC50 values ranging from 1.12 μM to 21.24 μM depending on structural modifications .

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| Derivative I | 1.12 ± 0.30 | 21.24 ± 4.84 |

| Derivative III | 19.5 | >1000 |

These findings suggest that modifications in the alkyl chain and substituents can enhance or reduce the inhibitory potency against these enzymes.

2. Neuroprotective Effects

Research indicates that some isoindoline derivatives not only inhibit cholinesterases but also provide neuroprotective effects against oxidative stress. For instance, compounds derived from isoindoline have demonstrated the ability to protect PC12 neurons from H2O2-induced cell death, indicating potential applications in neurodegenerative diseases like Alzheimer's .

3. Anti-inflammatory and Antibacterial Activities

Isoindoline derivatives are also recognized for their anti-inflammatory and antibacterial properties. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Some derivatives exhibited greater inhibition of COX-2 than the reference compound meloxicam, suggesting their potential as anti-inflammatory agents .

The biological activity of isoindoline derivatives is largely attributed to their ability to interact with various biological targets:

- Acetylcholinesterase Binding : The interaction with AChE involves binding at both the catalytic and peripheral sites of the enzyme, which is crucial for effective inhibition .

- COX Enzyme Inhibition : The selectivity towards COX-1 or COX-2 can influence the therapeutic profile of these compounds in treating inflammation-related conditions.

Study on Cholinesterase Inhibition

A study evaluated a series of isoindoline derivatives for their AChE and BuChE inhibitory activities. The results highlighted that structural variations significantly impacted IC50 values. For example, a compound with a phenyl substituent showed strong AChE inhibition while another with a longer alkyl linker showed reduced activity against BuChE .

Neuroprotection in Neuronal Models

In another study focusing on neuroprotection, several isoindoline derivatives were tested against oxidative stress in neuronal cell lines. Compounds demonstrated varying degrees of neuroprotective effects, correlating with their cholinesterase inhibitory activities .

Q & A

Q. How can ecological risks be quantified under real-world exposure scenarios?

- Methodological Answer : Apply the EU’s REACH framework:

- Tier 1 : Read-across with structurally similar compounds (e.g., logK ~2.5).

- Tier 2 : Mesocosm studies to track trophic transfer (e.g., algae → daphnia → fish).

- Probabilistic Modeling : Use Monte Carlo simulations to estimate risk quotients (RQ) for >95th percentile exposures .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.